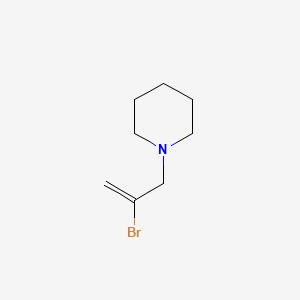

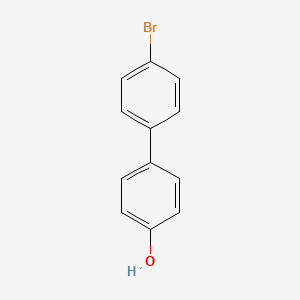

Piperidine, 1-(2-bromoallyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

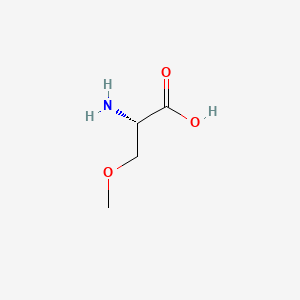

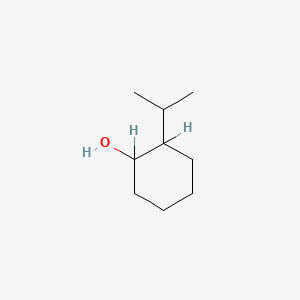

Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes . It is an organic compound classified under the family of heterocyclic amines. Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom, often symbolized as (CH2)5NH .

Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .

Molecular Structure Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is widely used to convert ketones to enamines .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Properties

Piperidine derivatives have shown significant antimicrobial and anticancer properties. Piperine, a derivative, has been found to potentiate the effects of ciprofloxacin against Staphylococcus aureus, suggesting its role in inhibiting bacterial efflux pumps (Khan et al., 2006). Another study showed that Piperine could act as an inhibitor of the MdeA efflux pump of Staphylococcus aureus (Mirza et al., 2011). Piperidine has also been found to inhibit the enteropathogenicity of Salmonella typhimurium, preventing invasion into the intestinal epithelium (Köhler et al., 2002). Additionally, piperine and piperidine derivatives have shown potential in treating various cancers, including breast, ovarian, and gastric cancers (Mitra et al., 2022).

Synthesis and Chemical Applications

Piperidine derivatives have been synthesized for various applications, including the development of novel drugs. A study on asymmetric synthesis demonstrates the production of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives (Micouin et al., 1994). The synthesis of regioisomerically pure piperidine substituted dyes for potential use in semiconductors and other applications has been reported (Hussain et al., 2017). Additionally, the synthesis of phencyclidine and other 1-arylcyclohexylamines using piperidine derivatives has been explored (Maddox et al., 1965).

Biological and Physiological Effects

Piperidine derivatives have shown a variety of biological and physiological effects. Piperine has been found to modulate intestinal permeability and enzyme kinetics, affecting the absorption of various drugs (Khajuria et al., 2002). The distribution of piperidine in the brain and its potential role in psychiatric disorders has been investigated (Abood et al., 1961). Another study explored the effects of 1-Boc-Piperidine-4-Carboxaldehyde on binge-eating behavior and anxiety in rats (Guzmán-Rodríguez et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Piperidine is the most common heterocycle in pharmaceuticals approved by the US Food and Drug Administration (FDA). Therefore, methods to functionalize and synthesize this heterocycle are pivotal to the discovery of new bioactive compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

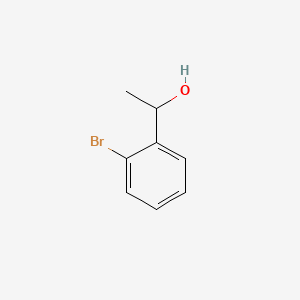

1-(2-bromoprop-2-enyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN/c1-8(9)7-10-5-3-2-4-6-10/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTRALZMYCCNTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191267 |

Source

|

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 1-(2-bromoallyl)- | |

CAS RN |

37828-88-9 |

Source

|

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037828889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)